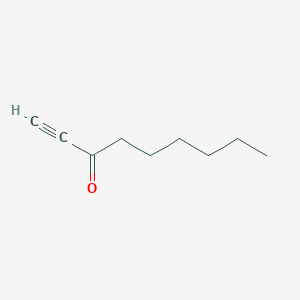

Non-1-YN-3-one

Description

Structure

3D Structure

Properties

CAS No. |

73501-39-0 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

non-1-yn-3-one |

InChI |

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h2H,3,5-8H2,1H3 |

InChI Key |

OQKBMYOIFQSECJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Non 1 Yn 3 One and Analogues

Direct Synthesis Approaches to Non-1-YN-3-one

Direct synthetic routes to this compound focus on the formation of the core alkynone structure in a minimal number of steps. These methods often involve the coupling of appropriate fragments or the oxidation of a pre-existing alcohol functionality.

Alkynyl Lithium Reagent Condensation with Carboxylic Acid Derivatives

A common and effective method for the synthesis of ynones involves the reaction of an alkynyl lithium reagent with a suitable carboxylic acid derivative, such as an acyl chloride or an ester. In the context of this compound, this would typically involve the reaction of a lithium acetylide with a derivative of hexanoic acid. The highly nucleophilic alkynyl lithium reagent readily adds to the electrophilic carbonyl carbon of the acyl compound, leading to the formation of the target alkynone after an aqueous workup.

The general scheme for this reaction is as follows:

Deprotonation of a terminal alkyne (e.g., acetylene) with a strong base, such as n-butyllithium, to generate the corresponding lithium acetylide.

Reaction of the lithium acetylide with an appropriate hexanoic acid derivative (e.g., hexanoyl chloride).

| Reactant 1 | Reactant 2 | Reagents | Product | Ref. |

| Acetylene (B1199291) | Hexanoyl chloride | n-Butyllithium, THF | This compound | [General methodology] |

| Lithium acetylide | Ethyl hexanoate | THF | This compound | [General methodology] |

This table represents a general synthetic approach; specific yields and reaction conditions for this compound would require dedicated experimental investigation.

Oxidation of Corresponding Alkynyl Alcohols

The oxidation of secondary propargyl alcohols provides a direct route to the corresponding alkynones. For the synthesis of this compound, the precursor would be non-1-yn-3-ol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired selectivity.

Commonly used oxidizing agents include:

Pyridinium chlorochromate (PCC): A mild oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a convenient and selective method for the oxidation of alcohols to aldehydes and ketones under neutral conditions.

| Starting Material | Oxidizing Agent | Solvent | Product | Typical Yields |

| Non-1-yn-3-ol | PCC | Dichloromethane | This compound | Good to excellent |

| Non-1-yn-3-ol | (COCl)₂, DMSO, Et₃N | Dichloromethane | This compound | High |

| Non-1-yn-3-ol | Dess-Martin Periodinane | Dichloromethane | This compound | High |

Yields are general expectations for this type of transformation and may vary based on specific reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they can be effectively applied to the synthesis of ynones. The Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, can be adapted for the synthesis of alkynones by using an acyl chloride as the electrophile.

In a typical Sonogashira-type synthesis of this compound, a terminal alkyne such as ethyne (B1235809) or a protected version thereof would be coupled with hexanoyl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst.

| Alkyne | Acyl Halide | Catalyst System | Product | Ref. |

| Ethyne | Hexanoyl chloride | Pd(PPh₃)₄, CuI, Et₃N | This compound | [General Sonogashira coupling principles] |

| Trimethylsilylacetylene | Hexanoyl chloride | PdCl₂(PPh₃)₂, CuI, Et₃N | (Trimethylsilyl)this compound | [General Sonogashira coupling principles] |

The trimethylsilyl-protected product can be readily deprotected to yield the terminal alkynone.

Precursor Synthesis and Transformation Pathways

In addition to direct synthesis, this compound can be prepared through the synthesis and subsequent transformation of precursor molecules. These multi-step approaches can offer advantages in terms of substrate availability and stereochemical control.

Alkylation Reactions in the Formation of Alkynone Scaffolds

The carbon framework of this compound can be constructed through the alkylation of smaller alkyne fragments. This typically involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide anion, which then undergoes an SN2 reaction with an appropriate alkyl halide.

For instance, a precursor to this compound could be synthesized by the alkylation of a protected propargyl alcohol derivative with a hexyl halide. Subsequent deprotection and oxidation would then yield the desired product.

| Nucleophile | Electrophile | Reagents | Intermediate Product |

| Lithium acetylide | 1-Bromohexane | n-BuLi, THF | 1-Octyne |

| Propargyl alcohol (protected) | 1-Bromohexane | NaH, THF | Protected 2-nonyn-1-ol |

These intermediates would require further functional group manipulation to arrive at this compound.

Enynone Synthesis and Rearrangements

Enynones, which contain both a double and a triple bond conjugated to a carbonyl group, can serve as precursors to alkynones through rearrangement reactions. The Meyer-Schuster rearrangement, for example, involves the acid-catalyzed rearrangement of a propargyl alcohol to an α,β-unsaturated ketone. While this typically leads to enones, related rearrangements of specifically substituted enynol systems could potentially be harnessed to form alkynones.

A hypothetical pathway could involve the synthesis of an enynol precursor that, upon a sigmatropic rearrangement, isomerizes to form the this compound structure. The feasibility and specifics of such a pathway would depend on the design of a suitable enynol precursor and the development of appropriate reaction conditions to favor the desired rearrangement over other potential side reactions.

| Precursor Type | Rearrangement | Catalyst | Product |

| Tertiary propargyl alcohol | Rupe rearrangement | Acid | α,β-Unsaturated methyl ketone |

| Secondary propargyl alcohol | Meyer-Schuster rearrangement | Acid/Transition Metal | α,β-Unsaturated ketone/aldehyde |

These rearrangements are general for propargyl alcohols and highlight potential, though not direct, pathways to alkynone structures through precursor transformations.

Green Chemistry Approaches in Alkynone Synthesis

The synthesis of alkynones, including this compound, has traditionally relied on methods that often involve hazardous reagents, stoichiometric use of metals, and volatile organic solvents. In alignment with the principles of green chemistry, modern synthetic strategies are increasingly focused on developing more environmentally benign and sustainable alternatives. These approaches prioritize waste reduction, energy efficiency, the use of renewable feedstocks, and the avoidance of toxic substances. alfa-chemistry.comdergipark.org.tr Key areas of innovation include the adoption of eco-friendly reaction media and reagents, as well as the development of highly efficient and recyclable catalytic systems that enhance atom economy and minimize environmental impact. alfa-chemistry.com

Eco-friendly Reagents and Solvents in this compound Synthesis

A significant advancement in the green synthesis of ynones involves replacing conventional, often hazardous, reagents and solvents with safer and more sustainable alternatives. Traditional methods for preparing ynones can include the use of organometallic reagents that are sensitive and generate stoichiometric byproducts, or multi-step procedures with low atom economy. nih.gov

Modern approaches seek to overcome these limitations. One notable strategy is the use of potassium alkynyltrifluoroborate salts as stable, crystalline, and less toxic alternatives to metal acetylides for coupling with acyl chlorides. nih.govresearchgate.net This method can proceed under mild conditions and demonstrates good functional group tolerance. nih.gov Photochemical methods represent another frontier, utilizing light energy to drive reactions and often avoiding the need for harsh reagents. For instance, the direct photochemical synthesis of ynones from aldehydes and substituted alkynes has been achieved using photocatalysts like tetrabutylammonium (B224687) decatungstate, offering a chemoselective and efficient route. acs.org

The choice of solvent is a central focus in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net Research has shifted towards using benign solvents such as water, bio-based alcohols like ethanol, or even solvent-free reaction conditions. dergipark.org.trsigmaaldrich.comresearchgate.net Water, in particular, is an attractive medium due to its non-toxic, non-flammable, and abundant nature. dergipark.org.tr Ionic liquids are also explored as reusable alternatives to volatile organic compounds. alfa-chemistry.com These green solvents not only reduce environmental harm but can also influence reaction rates and selectivity. dergipark.org.tr

| Component | Traditional Approach | Eco-Friendly Alternative | Green Chemistry Advantage |

|---|---|---|---|

| Alkyne Source | Organometallic Acetylides (e.g., Alkynyllithium) | Potassium Alkynyltrifluoroborate Salts | Increased stability, lower toxicity, easier handling. nih.govresearchgate.net |

| Solvent | Volatile Organic Compounds (e.g., Dichloromethane, Hexane) | Water, Ethanol, Ionic Liquids, or Solvent-Free | Reduced toxicity, improved safety, biodegradability, reduced waste. dergipark.org.trsigmaaldrich.comresearchgate.net |

| Catalysis/Activation | Stoichiometric Lewis Acids, Harsh Oxidants | Photocatalysis (e.g., with TBADT) | Avoids harsh reagents, driven by light energy, high selectivity. acs.org |

| Reaction Conditions | Often require anhydrous conditions and inert atmospheres | Can often be performed in air and at ambient temperature | Operational simplicity, reduced energy consumption. nih.gov |

Sustainable Catalysis in Terminal Alkyne Functionalization

The functionalization of terminal alkynes is a cornerstone of ynone synthesis. Sustainable catalysis in this area focuses on developing catalysts that are not only highly active and selective but also reusable, based on earth-abundant metals, and compatible with green reaction conditions. nih.gov While palladium has been a dominant catalyst in alkyne coupling reactions, its high cost and potential toxicity have driven research towards more sustainable alternatives. mdpi.com

The development of catalytic systems that combine the benefits of both homogeneous and heterogeneous catalysis is an active area of research. nih.govmdpi.com This includes the encapsulation of metal nanoparticles in supports, which provides catalyst stability and recyclability while maintaining high reactivity. nih.gov Furthermore, multicomponent reactions catalyzed by simple, recoverable catalysts like copper-zeolites represent a highly atom- and step-economical approach to complex molecules from simple precursors, aligning perfectly with the goals of sustainable synthesis. rsc.org

| Catalyst System | Reaction Type | Key Sustainable Features | Typical Conditions |

|---|---|---|---|

| Cu/C3N4 Composite | Homo- and Cross-Coupling of Terminal Alkynes | Heterogeneous, recyclable, palladium-free. rsc.org | Oxygen as oxidant, isopropanol (B130326) as solvent, ambient conditions. rsc.org |

| Nano-Ag/graphitic carbon nitride (g-C3N4) | Halogenation of Terminal Alkynes | Highly efficient, recyclable heterogeneous catalyst. mdpi.com | Provides access to 1-haloalkyne building blocks. mdpi.com |

| Copper Nanoparticles | Coupling of Acyl Chlorides and Terminal Alkynes | Palladium- and ligand-free, reusable catalyst. wikipedia.org | Solvent-free conditions can sometimes be employed. |

| Copper-Zeolite (CuI-USY) | Three-Component Coupling (Aldehyde-Ynamide-Amine) | Low catalyst loading, easy to recover, can be run solvent-free. rsc.org | Room temperature, broad functional group tolerance. rsc.org |

Chemical Reactivity and Mechanistic Studies of Non 1 Yn 3 One

Reactivity of the Terminal Alkyne Moiety

The unique electronic nature of Non-1-yn-3-one, characterized by a conjugated system of a carbonyl group and a terminal triple bond, dictates its reactivity. The terminal alkyne is a hub of chemical reactivity, susceptible to a range of transformations that allow for significant molecular elaboration.

[3+2] Cycloaddition Reactions (e.g., with Azides)acs.org

The terminal alkyne of this compound is an excellent substrate for [3+2] cycloaddition reactions, most notably with organic azides to form stable triazole rings. This transformation, a cornerstone of "click chemistry," can be catalyzed by either copper or ruthenium, leading to different constitutional isomers. mdpi.comnih.gov

The regiochemical outcome of the azide-alkyne cycloaddition is highly dependent on the catalyst employed.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the reaction between a terminal alkyne like this compound and an azide (B81097) proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer. organic-chemistry.org The reaction is believed to proceed through a copper acetylide intermediate. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Conversely, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, promote the formation of the 1,5-disubstituted triazole from terminal alkynes. orgsyn.org When an internal ynone is used, the electron-withdrawing acyl group typically directs the regioselectivity, placing the acyl substituent at the C-4 position of the resulting triazole. orgsyn.org

A representative data table for the regioselectivity of azide-alkyne cycloadditions is presented below, based on general findings for terminal alkynes.

| Catalyst System | Alkyne Reactant | Azide Reactant | Major Product Regioisomer |

| Cu(I) | Terminal Alkyne | Organic Azide | 1,4-disubstituted triazole |

| Ru(II) | Terminal Alkyne | Organic Azide | 1,5-disubstituted triazole |

Substituents on both the ynone and the azide can influence the reaction rates and pathways of [3+2] cycloadditions. Studies on related systems have shown that electron-donating groups on the azide can increase the reaction rate. bibliotekanauki.pl In ruthenium-catalyzed cycloadditions with internal alkynes, the steric and electronic properties of the substituents are critical in determining the regioselectivity of the reaction. orgsyn.org For ynones, the strong electron-withdrawing nature of the carbonyl group is a dominant factor in directing the regiochemical outcome. orgsyn.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Glaser)uib.no

The terminal C-H bond of the alkyne in this compound is sufficiently acidic to participate in several important transition-metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a combination of palladium and copper complexes. organic-chemistry.org This reaction is a cornerstone for the synthesis of more complex ynones and has been extensively developed. sciforum.netacs.org The direct coupling of carboxylic acids with terminal alkynes to produce ynones, a process known as acyl Sonogashira coupling, has also been achieved. acs.orgacs.org

The Glaser coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes, provides a direct route to symmetric 1,3-diynes. organic-chemistry.org This reaction is fundamental in the synthesis of conjugated polyynes. researcher.lifersc.org

A general representation of these coupling reactions for a terminal ynone is shown below.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira | Terminal Ynone, Aryl/Vinyl Halide | Pd/Cu | Aryl/Vinyl-substituted Ynone |

| Glaser | Terminal Ynone | Cu | Symmetric Diyne |

The Sonogashira coupling is a prime example of a C-H functionalization reaction, where the terminal C(sp)-H bond of the alkyne is activated and replaced with a new carbon-carbon bond. researchgate.net More broadly, the concept of C-H functionalization extends to other transformations. For instance, iron-catalyzed propargylic C-H functionalization allows for the introduction of functional groups at the carbon atom adjacent to the triple bond, although this does not directly involve the terminal C-H bond of the alkyne itself. nih.gov

Addition Reactions to the Triple Bond (e.g., Hydroboration, Halogenation)

The electron-deficient triple bond of this compound is susceptible to various addition reactions.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne can be achieved with high regio- and stereoselectivity. While the hydroboration of simple alkynes is well-established, the reaction with ynones can exhibit unique reactivity. researchgate.net Ruthenium-catalyzed hydroboration of ynones has been shown to produce vinyl α-hydroxylboronates, which are valuable synthetic intermediates. researchgate.netcolab.ws The reaction proceeds through a proposed boryl allenolate intermediate. organic-chemistry.org Depending on the catalyst and reagents, different regio- and stereoisomers of the resulting vinylboronates can be obtained. rsc.orgchemistryviews.org

Halogenation: The addition of halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂) across the triple bond of alkynes, including ynones, typically proceeds through a bridged halonium ion intermediate. masterorganicchemistry.com This mechanism generally results in the anti-addition of the two halogen atoms, leading to the formation of a trans-dihaloalkene as the major product when one equivalent of the halogen is used. masterorganicchemistry.com Further addition of a second equivalent of the halogen leads to a tetrahaloalkane. masterorganicchemistry.com Hydrohalogenation (the addition of HX) of ynones can also be controlled to give specific regio- and stereoisomers. For example, metal-free hydrohalogenation using DMPU/HX has been reported to yield anti-addition products. acs.org

The table below summarizes the typical outcomes of these addition reactions for ynones.

| Addition Reaction | Reagent | Typical Product | Stereochemistry |

| Hydroboration | HB(OR)₂ | Vinylboronate | Varies with catalyst |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkene | trans (anti-addition) |

| Hydrohalogenation | HX (e.g., HBr) | Halovinylketone | anti-addition (method dependent) |

Reactivity of the Ketone Functionality of this compound

The ketone functionality in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing alkyne group, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of ynones, such as this compound, is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the simultaneous breaking of the carbon-oxygen pi bond. masterorganicchemistry.comunizin.org The geometry of the carbon changes from trigonal planar to tetrahedral during this process. masterorganicchemistry.com

The reactivity of the carbonyl group towards nucleophiles is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions. unizin.org The rate of addition is increased by nearby electron-withdrawing groups and decreased by electron-donating groups. masterorganicchemistry.com Nucleophilic addition can be reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com

Neutral nucleophiles like alcohols and amines can also add to carbonyls. masterorganicchemistry.com The general mechanism for nucleophilic addition can proceed under basic or acidic conditions. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org

A key aspect of nucleophilic addition to carbonyls is the trajectory of the incoming nucleophile, which approaches the carbonyl carbon at an angle of about 105°, known as the Bürgi-Dunitz angle. masterorganicchemistry.comunizin.org This trajectory corresponds to the location of the C-O pi* orbital, which accepts the electron pair from the nucleophile. masterorganicchemistry.com

Condensation Reactions (e.g., with Hydrazines)

Ynones, including by extension this compound, readily undergo condensation reactions with bifunctional nucleophiles like hydrazines. nih.gov These reactions are fundamental in the synthesis of various heterocyclic compounds. wikipedia.orgopenmedicinalchemistryjournal.com

The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives can lead to the formation of pyrazolines, which can then be converted to pyrazoles. mdpi.com The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for synthesizing pyrazoles, known as the Knorr synthesis. beilstein-journals.org

Table 1: Examples of Condensation Reactions Involving Ynones and Hydrazines

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ynone, p-bromophenyl hydrazine | Cuprous acetate (B1210297) (5 mol%) | Pyrazole (B372694) | nih.gov |

| Acid chlorides, terminal alkynes, hydrazines | - | Pyrazole | capes.gov.br |

| Enaminones, hydrazine, aryl halides | Copper catalyst | 1,3-substituted pyrazoles | beilstein-journals.org |

The cyclocondensation of ynones with hydrazines is a well-established method for forming pyrazoles. mdpi.com The reaction proceeds through a sequence of steps initiated by the nucleophilic attack of the hydrazine on the ynone system.

The general mechanism for the formation of pyrazoles from ynones and hydrazines involves the initial addition of the hydrazine to the carbonyl group, followed by cyclization and dehydration. The regioselectivity of the reaction, which determines the substitution pattern on the resulting pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the ynone and the hydrazine. mdpi.combeilstein-journals.org

For instance, the reaction can be initiated by a Michael addition of the hydrazine to the carbon-carbon triple bond, followed by an intramolecular cyclization and elimination. Alternatively, the initial attack can occur at the carbonyl carbon. beilstein-journals.org Without isolation, the initially formed alkynones can react directly with hydrazines via a Michael addition–cyclocondensation pathway to afford 1,3,5-trisubstituted pyrazoles with significant regioselectivity. beilstein-journals.org

The reaction between ynones and hydrazines is a powerful tool for the synthesis of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net Pyrazoles are an important class of compounds in drug development. researchgate.netnih.gov

The cyclocondensation of cross-conjugated enynones with hydrazines yields pyrazole derivatives in good yields. researchgate.netnih.gov Similarly, the reaction of ynone trifluoroborates with hydrazine derivatives produces pyrazole-5-trifluoroborates, which can be further functionalized. encyclopedia.pub A variety of substituted pyrazoles can be synthesized through one-pot, multi-component reactions involving ynones and hydrazines. beilstein-journals.orgcapes.gov.brresearchgate.net These methods offer advantages such as mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Table 2: Heterocyclic Derivatives from Ynone Reactions

| Ynone Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| Cross-conjugated enynones | Hydrazines | Pyrazoles | researchgate.netnih.gov |

| Ynone trifluoroborates | Hydrazine derivatives | Pyrazole-5-trifluoroborates | encyclopedia.pub |

| Ynones | Hydroxylamine | Isoxazoles | nih.gov |

Keto-Enol Tautomerism and Enolate Chemistry

Carbonyl compounds that possess a hydrogen atom on the α-carbon can exist in equilibrium with their corresponding enol isomers. pressbooks.pub This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comunacademy.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a hydrogen atom and a shift in the location of a double bond. libretexts.orglibretexts.org

The keto form is generally more stable and thus favored at equilibrium for simple ketones. masterorganicchemistry.comlibretexts.org However, the enol form is a crucial intermediate in many reactions. Keto-enol tautomerism can be catalyzed by both acids and bases. pressbooks.pubmasterorganicchemistry.com

The α-hydrogens of carbonyl compounds are weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.org Enolates are powerful nucleophiles and can participate in a variety of reactions, including alkylation. lumenlearning.commnstate.edu

The formation of enolates from unsymmetrical ketones can be controlled to achieve regioselectivity. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate. lumenlearning.com Conversely, weaker bases and higher temperatures allow for equilibration and favor the more substituted (thermodynamic) enolate. lumenlearning.comlibretexts.org

Alkynyl ketone enolates can be generated and have been shown to react with aldehydes in a cascade reaction involving alkynylogous aldol (B89426) addition, intramolecular Michael addition, and ring opening to produce γ,δ-unsaturated β-diketones. sgitolab.comacs.org

Table 3: Factors Affecting Keto-Enol Equilibrium

| Factor | Influence on Enol Form | Explanation | Reference |

|---|---|---|---|

| Substitution | Increased stability | Alkyl groups on the double bond stabilize the enol form. | masterorganicchemistry.com |

| Conjugation | Increased stability | If the C=C double bond of the enol is conjugated with another pi system. | masterorganicchemistry.com |

| Hydrogen Bonding | Increased stability | Intramolecular hydrogen bonding can stabilize the enol tautomer. | masterorganicchemistry.com |

Reduction and Oxidation Pathways of the Ketone Group

The ketone group in this compound can undergo both reduction and oxidation reactions.

Reduction: The reduction of a ketone typically yields a secondary alcohol. wikipedia.org Various reagents can be employed for this transformation. Common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). wikipedia.org Catalytic hydrogenation using hydrogen gas and a metal catalyst is another widely used method. wikipedia.org

In the context of ynones, the selective reduction of the carbonyl group in the presence of the alkyne can be challenging. However, specific reagents and conditions can achieve this. For example, diisobutylaluminium hydride (DIBAL-H) has been used to reduce the ketone group in a β-hydroxyynone. rsc.org The reduction of an ynone with palladium on carbon (Pd/C) under a hydrogen atmosphere has been reported, though it can lead to multiple products due to the presence of other reducible functional groups. rsc.org

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, ynones can be transformed into other functionalities under oxidative conditions. For instance, α,β-alkynyl ketones can be converted to 1,2-dicarbonyl compounds. acs.org The oxidation of propargyl alcohols, which are precursors to ynones, is a common method for ynone synthesis, employing oxidants like N-iodosuccinimide (NIS). organic-chemistry.orgwikipedia.org Ruthenium-catalyzed oxidative alkynylation of primary alcohols or aldehydes can also produce α,β-acetylenic ketones (ynones). nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Pyrazoline |

| Ynone trifluoroborate |

| Pyrazole-5-trifluoroborate |

| Isoxazole (B147169) |

| Pyrimidine |

| 1-(thiazol-2-yl)pyrazole-3-carboxylate |

| 1,3,5-trisubstituted pyrazole |

| γ,δ-unsaturated β-diketone |

| Lithium diisopropylamide (LDA) |

| Lithium aluminum hydride (LiAlH₄) |

| Sodium borohydride (NaBH₄) |

| Diisobutylaluminium hydride (DIBAL-H) |

| N-iodosuccinimide (NIS) |

| 1,2-dicarbonyl |

| Propargyl alcohol |

| Hydrazine |

| p-bromophenyl hydrazine |

| Cuprous acetate |

| Acid chloride |

| Terminal alkyne |

| Enaminone |

| Aryl halide |

| β-bromocarbonyl compound |

| 2-(propane-2-ylidene)thiosemicarbazide |

| Hydroxylamine |

Interplay Between Alkyne and Ketone Functional Groups in this compound

The chemical behavior of this compound is dictated by the mutual influence of its terminal alkyne and ketone functionalities. Their proximity and conjugation give rise to a unique electronic landscape that governs the molecule's reactivity, allowing for a range of selective chemical transformations.

Conjugation Effects and Electronic Influence

The defining structural feature of this compound is the conjugation between the carbon-carbon triple bond (alkyne) and the carbon-oxygen double bond (ketone). This arrangement, forming an ynone system, leads to a delocalization of π-electrons across the C≡C-C=O framework. The electronegative oxygen atom strongly withdraws electron density from the carbonyl carbon, and this effect is transmitted through the alkyne's π-system. libretexts.orgrsc.org This extended conjugation polarizes the molecule, rendering the terminal alkyne carbon (C-1) and the carbonyl carbon (C-3) electrophilic, while the C-2 carbon bears a partial positive charge as well. uib.no

This electronic distribution makes the ynone system susceptible to nucleophilic attack at multiple sites. Softer nucleophiles typically favor a 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the alkyne, while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition). libretexts.orguib.no The reactivity of ynones is influenced by the substituents on both the alkyne and the ketone. numberanalytics.com Alkyl ynones, such as this compound, are reactive intermediates in organic synthesis due to this conjugation. rsc.org

The electronic properties of the conjugated ynone system are fundamental to its utility in more complex chemical syntheses, including cycloadditions and rearrangements. rsc.orgnumberanalytics.com The linear geometry of the acetylene (B1199291) group and the high reactivity of the conjugated system make ynones valuable templates for building molecular complexity. nih.gov

Chemo- and Regioselective Transformations

The dual electrophilicity of the alkyne and ketone groups in this compound presents both a challenge and an opportunity for selective chemical reactions. The outcome of a reaction often depends on the nature of the nucleophile, the catalyst, and the reaction conditions, which allows for controlled chemo- and regioselectivity.

Nucleophilic Additions:

One of the most well-documented reactions of ynones is the conjugate addition of nucleophiles. uib.noacs.orgnih.gov A variety of nucleophiles, including those based on boron, carbon, nitrogen, and oxygen, can be added across the activated alkyne. uib.no For instance, lithium diorganocopper reagents (Gilman reagents) are known to effect the 1,4-conjugate addition of alkyl groups to α,β-unsaturated ketones. libretexts.org In the case of this compound, this would involve the addition of a nucleophile to the C-2 position.

The competition between 1,2-addition (at the ketone) and 1,4-addition (at the alkyne) is a key aspect of ynone reactivity. For example, in Lewis-base-catalyzed reactions with pinacolborane, ynones can be selectively reduced at the carbonyl group to form propargyl alcohols. rsc.org This represents a chemo- and regioselective 1,2-reduction.

Cycloaddition Reactions:

Ynones are versatile substrates for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. uib.nonumberanalytics.com The alkyne moiety can participate as a dienophile or a dipolarophile in reactions such as:

[4+2] Cycloadditions (Diels-Alder type): The activated alkyne can react with dienes to form six-membered rings.

[3+2] Cycloadditions: With 1,3-dipoles like azides, nitrones, and nitrile oxides, ynones can form five-membered heterocyclic rings. uib.no

[2+2] Cycloadditions: These reactions can lead to the formation of cyclobutene (B1205218) derivatives. uib.no

The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the ynone and the reaction partner.

Reductions:

The selective reduction of either the alkyne or the ketone in this compound can be achieved by choosing appropriate reagents and conditions. As mentioned, the ketone can be selectively reduced to a secondary alcohol. rsc.org Conversely, the alkyne can be reduced to an alkene or an alkane while leaving the ketone intact, for example, through catalytic hydrogenation with specific catalysts.

The following table summarizes the general chemo- and regioselective transformations applicable to this compound based on the known reactivity of ynones.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Primary Product Type | Ref. |

| 1,4-Conjugate Addition | Lithium Diorganocopper (R₂CuLi) | Alkyne | β-Substituted Enone | libretexts.org |

| 1,2-Reduction | Phosphine (B1218219) catalyst, Pinacolborane | Ketone | Propargyl Alcohol | rsc.org |

| [4+2] Cycloaddition | Diene | Alkyne | Substituted Cyclohexadiene | uib.no |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Alkyne | Triazole | uib.no |

| Decarbonylation | Rhodium catalyst | Ketone (C-C bond cleavage) | Internal Alkyne | nih.gov |

| Hydrosilylation | Platinum or Ruthenium catalyst | Alkyne | Vinylsilane | uib.no |

This table represents generalized reactivity based on the ynone class of compounds.

Spectroscopic Characterization of Non 1 Yn 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of non-1-yn-3-one. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the n-hexyl chain and the relative positions of the ketone and alkyne groups.

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The acetylenic proton (H-1) is expected to appear as a singlet at approximately 3.20 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (H-4) are deshielded and would appear as a triplet around 2.58 ppm. The subsequent methylene groups along the hexyl chain (H-5 to H-8) would produce a complex multiplet region, typically between 1.2 and 1.7 ppm. The terminal methyl group (H-9) of the hexyl chain would be observed as a triplet at approximately 0.91 ppm due to coupling with the adjacent methylene protons.

Spectroscopic data from closely related structures, such as 9-phenylthis compound, support these assignments, where the protons on the alkyl chain show similar chemical shifts and coupling patterns. beilstein-journals.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (≡C-H) | ~3.20 | Singlet (s) |

| H-4 (-C(=O)-CH₂-) | ~2.58 | Triplet (t) |

| H-5, H-6, H-7, H-8 | ~1.20 - 1.70 | Multiplet (m) |

| H-9 (-CH₃) | ~0.91 | Triplet (t) |

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and functional group. For this compound, nine distinct signals are expected. The carbonyl carbon (C-3) is the most deshielded, appearing significantly downfield at approximately 187.5 ppm. beilstein-journals.org The two sp-hybridized carbons of the alkyne group (C-1 and C-2) resonate in the characteristic alkyne region, predicted around 78.5 ppm and 81.4 ppm, respectively. beilstein-journals.org The carbon of the methylene group alpha to the ketone (C-4) is found at approximately 45.4 ppm. beilstein-journals.org The remaining carbons of the hexyl chain (C-5 to C-9) appear in the aliphatic region (around 14-32 ppm). beilstein-journals.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-1 (≡CH) | ~78.5 | CH |

| C-2 (-C≡) | ~81.4 | C (quaternary) |

| C-3 (C=O) | ~187.5 | C (quaternary) |

| C-4 (-CH₂-) | ~45.4 | CH₂ |

| C-5 (-CH₂-) | ~23.7 | CH₂ |

| C-6 (-CH₂-) | ~31.3 | CH₂ |

| C-7 (-CH₂-) | ~28.8 | CH₂ |

| C-8 (-CH₂-) | ~22.1 | CH₂ |

| C-9 (-CH₃) | ~14.0 | CH₃ |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a clear correlation pathway along the hexyl chain, starting from the H-4 protons and extending to the terminal H-9 methyl protons. The acetylenic proton (H-1) would not show any COSY correlations, confirming its isolation from the alkyl chain. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons, allowing for definitive assignment of each CH, CH₂, and CH₃ group. sdsu.edu For instance, the proton signal at ~3.20 ppm would correlate with the carbon signal at ~78.5 ppm (C-1), and the proton triplet at ~2.58 ppm would correlate with the carbon signal at ~45.4 ppm (C-4). ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different functional parts of the molecule. sdsu.edu Key HMBC correlations for this compound would include:

A correlation from the acetylenic proton (H-1) to the quaternary alkyne carbon (C-2) and the carbonyl carbon (C-3).

Correlations from the α-methylene protons (H-4) to the carbonyl carbon (C-3) and the alkyne carbons (C-2 and C-1). These long-range correlations definitively establish the ynone (alkyne-ketone) functionality and its position relative to the alkyl chain. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. rsc.org

The IR spectrum of this compound is dominated by the absorptions of its two primary functional groups: the terminal alkyne and the ketone.

Alkyne Group: The terminal alkyne gives rise to two highly characteristic vibrations. The stretching of the C≡C triple bond results in a sharp, typically medium-to-weak absorption in the range of 2100–2260 cm⁻¹. vaia.comksu.edu.sa The stretching of the hydrogen atom attached to the sp-hybridized carbon (≡C-H) produces a strong, sharp band appearing at a higher frequency, generally around 3300 cm⁻¹. vaia.com

Ketone Group: The C=O stretching vibration of the ketone is one of the most prominent features in the IR spectrum, producing a strong, sharp absorption band. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. However, in this compound, the ketone is conjugated with the alkyne. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to approximately 1685 cm⁻¹.

In addition to the primary functional group absorptions, the IR spectrum of this compound also displays bands corresponding to the alkyl portion of the molecule. These include C-H stretching vibrations from the sp³-hybridized carbons of the hexyl chain, which appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2100 - 2260 | Medium to Weak, Sharp |

| Conjugated Ketone | C=O Stretch | ~1685 | Strong, Sharp |

| Alkyl Chain | C(sp³)-H Stretch | 2850 - 2960 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through analysis of fragmentation patterns. bu.edu.eg

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other potential formulas that have the same nominal mass. savemyexams.commsu.edu

For this compound, the molecular formula is C₉H₁₄O. Using the accurate atomic masses of its constituent elements (¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949), the theoretical exact mass can be calculated. savemyexams.com An HRMS instrument would be able to measure the mass-to-charge ratio of the molecular ion (M⁺˙) with sufficient accuracy to confirm this specific formula. spectroscopyonline.comnih.gov

| Molecular Formula | Constituent Atoms | Calculation of Exact Mass (amu) | Theoretical Exact Mass (amu) |

|---|---|---|---|

| C₉H₁₄O | 9 x Carbon | 9 x 12.0000 | 138.1045 |

| 14 x Hydrogen | 14 x 1.0078 | ||

| 1 x Oxygen | 1 x 15.9949 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with electron impact (EI) ionization, the molecular ion can break apart into smaller, charged fragments. bu.edu.eg The resulting fragmentation pattern is reproducible and acts as a "fingerprint," providing valuable information about the molecule's structure. msu.edulibretexts.org

For this compound, the structure contains a ketone (carbonyl group) and a terminal alkyne. The fragmentation is influenced by the stability of the resulting carbocations and radical species. Key fragmentation processes for ketones include α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu Another potential fragmentation for some ketones is the McLafferty rearrangement, which occurs if a gamma-hydrogen is available for transfer. youtube.com

The expected α-cleavages for this compound are:

Cleavage A: Loss of the ethyl group (•CH₂CH₃) to form an acylium ion [HC≡C-C=O]⁺ with an m/z of 53.

Cleavage B: Loss of the hexyl radical (•C₆H₁₃) to form an acylium ion [CH₃CH₂C=O]⁺ with an m/z of 57.

Cleavage C: Loss of the propargyl radical (•CH₂C≡CH) to form [C₆H₁₃C=O]⁺ with an m/z of 113.

Cleavage D: Loss of the acetylenyl radical (•C≡CH) to form a larger acylium ion with an m/z of 111.

The relative abundance of these fragments depends on the stability of the resulting ion and neutral radical. Acylium ions are resonance-stabilized and often give prominent peaks.

| m/z | Proposed Fragment Ion Structure | Neutral Loss | Cleavage Type |

|---|---|---|---|

| 138 | [C₉H₁₄O]⁺˙ | - | Molecular Ion |

| 113 | [CH₃(CH₂)₅CO]⁺ | •C₂H | α-cleavage |

| 83 | [C₆H₁₁]⁺ | •COC₂H | Secondary fragmentation |

| 69 | [C₅H₉]⁺ | •C₄H₅O | Rearrangement/cleavage |

| 57 | [CH₃(CH₂)₄]⁺ | •C₅H₇O | Alkyl fragment |

| 53 | [HC≡C-CO]⁺ | •C₆H₁₃ | α-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. bbec.ac.in This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups responsible for light absorption. uobabylon.edu.iq

Electronic Transitions and Chromophore Analysis

The key chromophore in this compound is the α,β-acetylenic ketone functional group. This conjugated system consists of the carbonyl group (C=O) and the carbon-carbon triple bond (C≡C). The presence of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq

In this system, two primary electronic transitions are expected:

π → π* transition: An electron is excited from a π bonding orbital to a π* antibonding orbital. This is a high-intensity (high molar absorptivity, ε) absorption. For α,β-unsaturated ketones, this transition typically occurs in the range of 210-250 nm. researchgate.netdavuniversity.org

n → π* transition: An electron from a non-bonding orbital (the lone pair on the oxygen atom) is excited to a π* antibonding orbital. This transition is "symmetry forbidden," resulting in a much lower intensity absorption (low ε) at a longer wavelength, typically above 300 nm for conjugated ketones. bbec.ac.inuobabylon.edu.iq

The position of the absorption maximum (λmax) is influenced by the solvent and the substitution pattern of the chromophore.

| Transition Type | Typical Wavelength (λmax) Range | Expected Intensity (ε) | Orbitals Involved |

|---|---|---|---|

| π → π | 210 - 230 nm | High (>10,000) | π orbital of the C≡C-C=O system to a π orbital |

| n → π | 300 - 330 nm | Low (10 - 100) | Non-bonding orbital of oxygen to a π orbital |

Other Spectroscopic Techniques

While MS and UV-Vis provide crucial data, other techniques like Raman spectroscopy offer complementary structural information.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes molecular vibrations. horiba.com When a sample is irradiated with a monochromatic laser, a small fraction of the light is scattered at different frequencies. This frequency shift, known as the Raman shift, corresponds to the vibrational modes of the molecule, providing a structural fingerprint. wikipedia.org

For this compound, Raman spectroscopy would be particularly useful for identifying the characteristic vibrations of its key functional groups. The C≡C triple bond and C=O double bond stretches give rise to strong and easily identifiable Raman peaks. Because the C≡C bond is symmetric, its vibration often results in a stronger Raman signal compared to its infrared absorption.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| -C≡C-H | C-H stretch | ~3300 | Strong, Sharp |

| -C≡C- | C≡C stretch | 2100 - 2140 | Strong |

| >C=O | C=O stretch | 1680 - 1700 | Strong |

| -CH₂, -CH₃ | C-H stretch | 2850 - 3000 | Medium-Strong |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons. While this compound itself is a diamagnetic molecule and therefore EPR-silent, its reactions can involve the formation of paramagnetic radical intermediates. The study of these transient species by EPR spectroscopy provides invaluable insights into reaction mechanisms, such as electron transfer processes and homolytic bond cleavages. Research in the field of acetylenic ketones has demonstrated the utility of EPR in identifying and characterizing such radical intermediates.

Although direct EPR studies on this compound are not extensively documented in the literature, research on analogous α,β-acetylenic ketones provides a strong basis for understanding its potential behavior. For instance, studies on aryl-fused 1,6-diyn-3-ones have shown that under acidic conditions, these compounds can undergo intramolecular cyclization that proceeds through a radical intermediate, the presence of which has been confirmed by EPR studies. diva-portal.org Similarly, photochemical reactions of acetylenic ketones can lead to the formation of radical pairs, which have been investigated using techniques like product-yield-detected ESR.

Furthermore, derivatives of alkynones, such as alkynone O-phenyl oximes, have been shown to be excellent precursors for generating iminyl radicals upon UV irradiation. acs.orgnih.gov These radicals and their subsequent reactions to form various heterocyclic compounds have been extensively studied by EPR spectroscopy. acs.orgnih.gov The fine quality of the EPR spectra obtained in these studies has been instrumental in elucidating the electronic structure and reactivity of these transient species. acs.orgnih.gov

In a typical experiment, the acetylenic ketone or its derivative is subjected to conditions known to generate radicals, such as photolysis or reaction with a one-electron oxidizing or reducing agent, within the resonant cavity of an EPR spectrometer. The resulting EPR spectrum can provide information about the g-value and hyperfine coupling constants of the radical intermediate. The g-value is a characteristic property of the radical that depends on its electronic structure. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N), and the resulting splitting pattern in the EPR spectrum can be used to map the distribution of the unpaired electron density within the radical, thereby revealing its structure.

For example, the EPR spectra of iminyl radicals generated from aryl-substituted alkynone oximes typically show a 1:1:1 triplet pattern due to the coupling of the unpaired electron with the ¹⁴N nucleus. acs.org The magnitude of the nitrogen hyperfine splitting is indicative of the hybridization of the nitrogen atom and the distribution of spin density. acs.org

While specific EPR data for radicals derived from this compound is not available, the following table presents typical EPR parameters for iminyl radicals generated from related alkynone derivatives, as reported in the literature. This data serves as a reference for the types of signals that might be expected from radical intermediates in reactions involving this compound derivatives.

| Radical Species | Precursor | g-value | Hyperfine Coupling Constants (a) in Gauss (G) |

| ArCR=N• | Alkynone O-phenyl oxime | ~2.003 | a(¹⁴N) ≈ 10 G |

| ArCH=N• | Aldehyde-derived oxime | ~2.003 | a(¹⁴N) ≈ 9-10 G, a(β-H) ≈ 80 G |

This table is generated based on data reported for various iminyl radicals in the literature and is intended for illustrative purposes. acs.org

Computational Chemistry Investigations of Non 1 Yn 3 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a mainstay of quantum chemical calculations, offering a favorable balance between accuracy and computational cost for studying organic molecules. nih.govredalyc.org It is used to determine the electronic structure of a molecule, from which numerous properties can be derived.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. Geometry optimization algorithms systematically alter the coordinates of the atoms to find the arrangement with the lowest potential energy. trygvehelgaker.nouni-stuttgart.de For a flexible molecule like Non-1-yn-3-one, with its long hexyl chain, this process is coupled with conformational analysis.

Conformational analysis involves exploring the various spatial arrangements (conformers) that arise from rotation around single bonds. libretexts.orgchemistrysteps.com The hexyl chain of this compound can adopt numerous conformations, and computational methods can calculate the relative energies of these conformers to identify the most stable and populated forms under given conditions. The study of energetics between different rotational isomers (rotamers) helps in understanding molecular stability based on spatial orientation and through-space interactions. libretexts.orgmaricopa.edu

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis

| Parameter Studied | Description | Relevance to this compound |

| Bond Lengths & Angles | Calculation of the precise distances between bonded atoms and the angles they form. | Determines the fundamental structure of the alkynone functional group and the hydrocarbon chain. |

| Dihedral Angles | The angle between planes through two sets of three atoms having two atoms in common. | Crucial for defining the staggered and eclipsed conformations of the hexyl chain. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometric parameters. | Used to locate energy minima (stable conformers) and transition states between them. |

| Steric and Torsional Strain | Energy penalties arising from non-bonded atoms being too close or from eclipsing interactions along bonds. maricopa.edu | Key factors determining the relative stability of different conformers of the hexyl chain. |

Once an optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.goveurjchem.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across a molecule's surface. libretexts.orguni-muenchen.de It is invaluable for predicting how molecules will interact. libretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would highlight the electron-rich areas around the carbonyl oxygen and the electron-deficient region around the carbonyl carbon, providing clear insights into its reactive sites.

Table 2: Illustrative FMO Data from a DFT Study on an Analogous Alkynyl Compound (Data adapted from a study on (3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one) (AYQ) for illustrative purposes) physchemres.org

| Parameter | Value (eV) | Interpretation |

| EHOMO | -7.215 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.216 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.999 | Indicates high kinetic stability and moderate reactivity. physchemres.org |

Computational chemistry can model the entire course of a chemical reaction, identifying the transition state (the energy maximum along the reaction pathway) and calculating its energy relative to the reactants. This energy difference is the activation energy or barrier height, a critical factor in determining reaction speed. unacademy.com For instance, in a hypothetical addition reaction to the carbonyl group of this compound, DFT calculations could determine the activation energy, providing insight into whether the reaction is feasible under certain conditions. pku.edu.cn

From the fundamental energies calculated by DFT, key thermodynamic and kinetic parameters can be derived.

Thermodynamic Properties: Calculations can provide values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. ΔG is the ultimate predictor of reaction spontaneity.

Kinetic Properties: The calculated activation energy (Ea) is used in the Arrhenius equation to understand how temperature affects the reaction rate constant (k). unacademy.com This allows for a computational prediction of reaction kinetics.

Table 3: Calculated Thermodynamic Parameters for a Reaction (This is a representative table format)

| Parameter | Calculated Value | Unit | Significance |

| Enthalpy of Reaction (ΔH) | e.g., -85.5 | kJ/mol | Heat released or absorbed by the reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | e.g., +110.2 | kJ/mol | Free energy barrier to be overcome; relates to reaction rate. |

| Gibbs Free Energy of Reaction (ΔG) | e.g., -75.1 | kJ/mol | Overall spontaneity of the reaction. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional is the part of the DFT calculation that approximates the exchange-correlation energy. Common functionals for organic molecules include B3LYP, PBE, and M06. redalyc.orgacs.org The choice depends on the specific property being investigated.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set affect accuracy and computational cost. mit.edu Common families include Pople basis sets (e.g., 6-31G(d,p)), Dunning's correlation-consistent sets (e.g., cc-pVTZ), and Ahlrichs sets (e.g., def2-TZVP). google.comarxiv.org For reliable results, a polarized triple-zeta basis set (e.g., def2-TZVP) is often recommended for geometry optimizations and energy calculations. google.com The selection process often involves benchmarking against experimental data or higher-level calculations to ensure the chosen protocol is appropriate for the system. umich.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. ucdavis.edu By solving Newton's equations of motion for all atoms, MD generates a trajectory that shows how the molecule moves, vibrates, and changes conformation over time. nih.govencyclopedia.pub

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) to study its behavior in a realistic environment. Such simulations are invaluable for:

Observing the conformational landscape and the transitions between different conformers in real-time.

Understanding how solvent molecules interact with different parts of the this compound molecule.

Investigating the stability of potential complexes with other molecules, such as a receptor or catalyst.

While specific MD studies on this compound are not available in the surveyed literature, this technique remains a crucial component of a comprehensive computational investigation.

Conformational Sampling and Dynamics

Conformational analysis is a fundamental computational approach to understanding the three-dimensional structures a molecule can adopt and their relative energies. pressbooks.pubmaricopa.edu For a flexible molecule like this compound, with its unbranched nine-carbon chain, numerous conformations are possible due to rotation around its single bonds. These different spatial arrangements, or conformers, can have different energies, and the molecule will spend most of its time in lower-energy conformations. orgosolver.com

The study of these conformations typically begins with building an initial 3D structure of the molecule. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, are then used to explore the potential energy surface of the molecule. This process, known as conformational sampling, aims to identify the various stable conformers (local energy minima) and the transition states that connect them. qsardb.orgmdpi.com

In a related context, a conformational analysis was performed on β-iodoallenolate intermediates formed from the cyclization of macrocyclic alkynones. nih.gov This study used computational models to predict the diastereoselectivity of the reaction by analyzing the energies of different chair-like transition states. nih.gov A similar approach could be applied to reactions involving this compound to predict stereochemical outcomes.

Table 1: Key Concepts in Conformational Analysis and Molecular Dynamics

| Term | Description | Relevance to this compound |

| Conformer | A specific three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | This compound has numerous possible conformers due to the flexibility of its nonyl chain. |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Mapping the PES of this compound would reveal its stable conformations and the energy barriers between them. |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. | MD simulations could illustrate the flexibility of the alkyl chain and the dynamics of its interaction with other molecules. |

| Conformational Sampling | The process of exploring the different conformations of a molecule to identify the most stable ones. | This would be the first step in a computational study of this compound to understand its preferred shapes. |

Solvent Effects on Structure and Reactivity

The solvent in which a chemical reaction or process occurs can have a significant impact on the structure, stability, and reactivity of the molecules involved. weebly.com Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which can be computationally efficient. Explicit solvent models, on the-other-hand, involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture at a higher computational cost.

For this compound, the polarity of the solvent would be expected to influence its behavior. The ketone functional group can participate in dipole-dipole interactions and, in protic solvents, hydrogen bonding. A study on the spectroscopic properties of an alkynyl gold(i) gelator demonstrated that the absorption and emission spectra were sensitive to solvent polarity. nih.govresearchgate.net Specifically, the ground state of the monomeric species was stabilized in more polar solvents. nih.govresearchgate.net A similar solvatochromic effect might be observable for this compound, where changes in solvent polarity could alter the energies of its molecular orbitals, leading to shifts in its UV-Vis absorption spectrum.

Furthermore, solvent can affect reaction rates and equilibria. For reactions involving this compound, a polar solvent would likely stabilize any charged intermediates or transition states, potentially accelerating the reaction. Computational studies can calculate the energies of reactants, products, and transition states in different solvents to predict these effects.

Table 2: Influence of Solvent Type on Chemical Processes

| Solvent Type | Potential Effects on this compound |

| Nonpolar (e.g., Hexane) | Minimal interaction with the ketone group. The molecule's conformation would be primarily determined by intramolecular forces. |

| Polar Aprotic (e.g., Acetone) | Solvation of the ketone group through dipole-dipole interactions, potentially influencing conformational preferences. |

| Polar Protic (e.g., Ethanol) | Stronger solvation of the ketone through hydrogen bonding, which could affect both its structure and reactivity in addition reactions. |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. nih.gov These models are built by analyzing a dataset of compounds with known activities and then using statistical methods to identify the molecular descriptors that best correlate with that activity.

The development of a QSAR model for a class of compounds like alkynones would involve several key steps:

Data Collection: A dataset of alkynones with measured activity (e.g., toxicity, reactivity, binding affinity) is assembled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates a subset of the calculated descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds.

A study on the toxicity of alkanones, alkenones, and alkynones to Tetrahymena pyriformis developed QSAR models based on the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net The excess toxicity of α,β-unsaturated alkenones and alkynones was noted, indicating a bioreactivity beyond simple narcosis. researchgate.net The toxicity of the alkenones was well-predicted by the highest-occupied-molecular-orbital (HOMO) energy and the HOMO-LUMO gap. researchgate.net

For this compound, a similar QSAR approach could be used to develop predictive models for various properties. For instance, a model could be developed to predict its reactivity in Michael additions based on descriptors such as the charge on the β-carbon and the LUMO energy.

Table 3: Example QSAR Model for Alkenone Toxicity

| Model Equation | Descriptors | Statistical Significance |

| log IGC-150 = -3.474 (HOMO) - 35.357 | HOMO Energy | r2 = 0.897 |

| log IGC-150 = -3.559 (HOMO-LUMO gap) - 36.106 | HOMO-LUMO Energy Gap | r2 = 0.903 |

| Data from a study on the toxicity of alkenones to Tetrahymena pyriformis. researchgate.net |

Derivatives and Analogues of Non 1 Yn 3 One: Synthesis and Reactivity

Synthesis of Substituted Non-1-YN-3-one Derivatives

The modification of the this compound structure can be broadly categorized into two main strategies: functionalization along the C4-C9 alkyl chain and chemical alteration of the terminal alkyne group at the C1 position. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

The alkyl chain of this compound offers several positions for functionalization, although reactions typically target the α-carbon (C-4) or the β-carbon (C-5) due to the electronic influence of the carbonyl group.

One of the most common strategies for introducing functionality is through conjugate addition reactions. Soft nucleophiles preferentially attack the β-carbon (C-5) of the ynone system in a Michael-type addition. nih.gov For instance, thiol-yne additions can introduce sulfur-containing moieties, while amino-yne reactions can install nitrogen-based functional groups. The rate and success of these additions are influenced by the electron-withdrawing capacity of the group conjugated to the alkyne. nih.gov

Another approach involves the palladium-catalyzed isomerization of related alkynyl alcohols, which can be used to generate dienyl alcohols or α,β-unsaturated aldehydes, effectively functionalizing the chain. acs.org While direct functionalization of the saturated hexyl chain is less common without pre-activation, modern C-H activation methodologies could theoretically be applied, although this is less explored for simple aliphatic ynones like this compound.

Table 1: Examples of Alkyl Chain Functionalization Reactions

| Reaction Type | Position | Reagent Example | Resulting Moiety |

|---|---|---|---|

| Michael Addition | C-5 | Thiol (R-SH) | Thioether |

| Michael Addition | C-5 | Amine (R-NH2) | Amino group |

The terminal alkyne of this compound is a highly versatile handle for a variety of synthetic transformations, most notably carbon-carbon bond-forming reactions.

The Sonogashira cross-coupling reaction is a powerful method for this purpose. It involves the palladium/copper-catalyzed coupling of the terminal alkyne with aryl or vinyl halides, allowing for the introduction of a wide range of substituents at the C1 position. acs.org This direct acylation method can be performed starting from carboxylic acids. acs.orgresearchgate.net

Ruthenium-catalyzed oxidative alkynylation represents another strategy, enabling the direct conversion of primary alcohols or aldehydes with the terminal alkyne to form new α,β-acetylenic ketones. nih.gov Furthermore, the terminal alkyne can be converted into an ynone trifluoroborate, which serves as a stable and versatile intermediate for further reactions, such as cyclizations. acs.orgnih.gov Ketal protection of the ketone allows for specific reactions at the alkyne, such as bromination and elimination, to yield functionalized terminal alkynes. tandfonline.com

Table 2: Selected Methods for Terminal Alkyne Modification

| Reaction Name | Catalyst/Reagent | Reactant | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd/Cu | Aryl/Vinyl Halide | C1-Substituted Ynone |

| Oxidative Alkynylation | Ruthenium | Primary Alcohol/Aldehyde | α,β-Acetylenic Ketone |

| Trifluoroborate Formation | KHF2 | - | Ynone Trifluoroborate |

Transformation of this compound into Diverse Heterocyclic Systems

The conjugated ynone moiety is an excellent precursor for constructing a variety of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. The reaction pathways often involve tandem or one-pot processes where the ynone undergoes nucleophilic attack followed by an intramolecular cyclization.

The reaction of ynones with hydrazine (B178648) and its derivatives is a classical and highly effective method for synthesizing pyrazoles. wikipedia.org The condensation of this compound with hydrazine (N₂H₄) proceeds via a nucleophilic attack of the hydrazine at the β-carbon, followed by cyclization and dehydration to yield a 3-hexyl-5-methylpyrazole. libretexts.org

Using substituted hydrazines allows for the synthesis of N-substituted pyrazoles. mdpi.com For example, reacting an ynone with phenylhydrazine (B124118) yields an N-phenylpyrazole derivative. The regioselectivity of the reaction can be controlled, leading to either 3- or 5-substituted pyrazoles depending on the reaction conditions and the nature of the substituents on the ynone and hydrazine. enamine.net Trifluoromethylated ynones, for instance, react with hydrazines to produce 3-CF3-pyrazoles regioselectively. rsc.org Ynone trifluoroborates have also been used as precursors for the synthesis of functionalized pyrazole (B372694) trifluoroborate salts through cyclization with hydrazines. acs.orgnih.gov The reaction of 5-(trialkyl)silylpent-1-en-4-yn-3-ones with hydrazines initially forms 3-(trialkylsilyl)ethynylpyrazolines. thieme-connect.com

Table 3: Synthesis of Pyrazoles from Ynones

| Ynone Precursor | Reagent | Key Condition/Catalyst | Product |

|---|---|---|---|

| This compound | Hydrazine | Heat | 3-Hexyl-5-methylpyrazole |

| CF3-Ynone | Hydrazine | - | 4-Halo-3-CF3-pyrazole rsc.org |

| Ynone Trifluoroborate | Hydrazine | Mild conditions | Pyrazole Trifluoroborate acs.org |

Ynones are valuable starting materials for the synthesis of nitrogen-containing six-membered rings like pyridinones and quinolines.

One-pot three-component reactions, such as a modified Bohlmann-Rahtz synthesis, can produce polysubstituted pyridines by combining an ynone, a 1,3-dicarbonyl compound, and ammonia. core.ac.uk This method offers excellent control over regiochemistry. core.ac.uk Another approach involves the cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles to form highly substituted pyridines. acs.org Masked 2-pyridones can be synthesized from 1,3-enynyl esters through a tandem gold-catalyzed cycloisomerization and oxidative nitrogen insertion. acs.org

Quinolines can be synthesized from ynones through various tandem or cascade reactions. For example, the reaction of ynones with quinoline (B57606) N-oxides can produce 3-(2-quinolyl) chromones under transition-metal-free conditions. nih.gov Similarly, CF3-ynones can react with N-aryl amidines in a Rh(III)-catalyzed cascade process to yield functionalized quinolines. rsc.org Catalyst-free methods have also been developed, where coupling between heterocyclic N-oxides and CF3-ynones leads to quinoline-enol scaffolds. rsc.org

Table 4: Synthesis of Pyridinones and Quinolines from Ynones

| Target Scaffold | Ynone Type | Co-Reactant | Catalyst/Condition |

|---|---|---|---|

| Pyridine | Alkynone | 1,3-Dicarbonyl, Ammonia | Bohlmann-Rahtz Reaction core.ac.uk |

| Pyridone | 1,3-Enynyl Ester | Ammonium Carbamate | Gold-catalyst, PIDA acs.org |

| Quinoline | Ynone | Quinoline N-oxide | Metal-free, heat nih.gov |

Oxazoles and isoxazoles are five-membered aromatic heterocycles containing both nitrogen and oxygen, and they can be efficiently synthesized from ynones.

Isoxazoles are commonly prepared by the reaction of ynones with a source of hydroxylamine. A direct, catalyst-free method involves reacting ynones with trimethylsilyl (B98337) azide (B81097) (TMSN₃), which acts as an amino surrogate, to form the isoxazole (B147169) ring through tandem azidation and denitrogenative cyclization. rsc.org Another route involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which are themselves prepared from ynones. organic-chemistry.org The reaction of CF3-ynones with sodium azide can be switched to produce either triazoles or 5-CF3-isoxazoles depending on the absence or presence of an acid catalyst. mdpi.com

The synthesis of oxazoles from ynones is less direct but can be achieved through multi-step sequences. A common strategy involves converting the ynone into an N-propargylamide, which can then undergo cycloisomerization. For instance, N-propargylamides react with trifluoropyruvates in the presence of a Lewis acid like Zn(OTf)₂ to produce oxazoles containing a CF3-substituted alcohol unit. mdpi.com Other methods include the copper-catalyzed [3+2] annulation of N-propargylamides with various reagents. organic-chemistry.org

Table 5: Synthesis of Isoxazoles and Oxazoles from Ynones

| Target Scaffold | Ynone Type/Precursor | Reagent | Catalyst/Condition |

|---|---|---|---|

| Isoxazole | Ynone | Trimethylsilyl azide | Catalyst-free, room temp rsc.org |

| Isoxazole | 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂ | Mild conditions organic-chemistry.org |

| Isoxazole | CF3-Ynone | Sodium azide | Acid catalysis mdpi.com |

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound is governed by the inherent reactivity of the conjugated ynone system. This system possesses two primary electrophilic sites: the carbonyl carbon and the β-sp-hybridized carbon of the alkyne. The specific reaction pathway and the resulting derivative are dictated by the nature of the attacking reagent (nucleophile, radical, or dipole), the catalyst employed, and the reaction conditions. Mechanistic studies, often combining experimental evidence with computational calculations, have provided significant insights into these transformations. researchgate.netacs.orgrsc.org

Conjugated ynones like this compound are versatile substrates in organic synthesis because the alkyne moiety endows them with distinct reactivities, allowing them to function as both electrophiles and nucleophiles in various catalytic reactions. rsc.org The mechanisms underlying the formation of derivatives can be broadly categorized into nucleophilic additions, cycloadditions, and metal-catalyzed transformations.

Nucleophilic Addition Mechanisms

The most common reaction pathway for ynones is the conjugate or Michael addition, where a nucleophile attacks the electrophilic β-carbon of the triple bond. uib.nochim.it

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the β-carbon of the alkyne. This step is typically the rate-determining step.